molecular formula C13H9BrClNO B2640881 3-bromo-N-(4-chlorophenyl)benzamide CAS No. 305858-54-2

3-bromo-N-(4-chlorophenyl)benzamide

Cat. No. B2640881
CAS RN: 305858-54-2
M. Wt: 310.58
InChI Key: OBWSILMBZLRJJZ-UHFFFAOYSA-N
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Description

3-bromo-N-(4-chlorophenyl)benzamide is an organic compound with the molecular formula C13H9BrClNO . It has a molecular weight of 310.57 .


Molecular Structure Analysis

The molecular structure of 3-bromo-N-(4-chlorophenyl)benzamide consists of a benzamide core with a bromine atom attached to the third carbon and a 4-chlorophenyl group attached to the nitrogen atom .

Scientific Research Applications

  • Crystal Structure Analysis

    • A theoretical study on a structurally similar compound, 4-chloro-N-(3-chlorophenyl)benzamide, utilized Gaussian03 quantum chemistry codes to calculate geometrical parameters. The study aimed at understanding the crystal structure through theoretical modeling, which can be pivotal for developing new materials or drugs (Panicker et al., 2010).
  • Antipathogenic Activity

    • Research on thiourea derivatives, including those similar to 3-bromo-N-(4-chlorophenyl)benzamide, demonstrated significant antipathogenic activities, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).
  • Synthesis of Non-Peptide CCR5 Antagonists

    • Studies on the synthesis of various benzamide derivatives, including 3-bromo-N-(4-chlorophenyl)benzamide, have been conducted to develop novel non-peptide CCR5 antagonists. These compounds are important in the context of inhibiting CCR5, a co-receptor for HIV entry into cells, highlighting their potential in HIV/AIDS research (Cheng De-ju, 2014; Bi, 2015; De-ju, 2015).
  • Halogen-Involved Intermolecular Interactions

    • A comprehensive study on benzamides, including halogenated ones, shed light on the nature of halogen-mediated noncovalent interactions. This research is critical for understanding molecular interactions in drug design and materials science (Mondal et al., 2018).
  • Benzoxazole Synthesis

    • Research on the synthesis of benzoxazoles from N-(2-iodo-/bromo-phenyl)benzamides, related to 3-bromo-N-(4-chlorophenyl)benzamide, presents an efficient method for constructing benzoxazole compounds, which are significant in pharmaceuticals and organic electronics (Wu et al., 2014).
  • Synthesis of Benzamide Derivatives

    • The synthesis and characterization of various N-piperidine benzamide derivatives, including those related to 3-bromo-N-(4-chlorophenyl)benzamide, have been explored for their potential biological activities. These studies contribute to the development of new therapeutic agents (Bi, 2014; 2015).
  • Antibacterial Activity of Derivatives

    • Aryloxy-6-bromo-3-(4-chlorophenyl) derivatives, closely related to 3-bromo-N-(4-chlorophenyl)benzamide, have been synthesized and tested for their antibacterial activity. Such research is vital for the development of new antibacterial agents (Prasad et al., 2006).

properties

IUPAC Name

3-bromo-N-(4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWSILMBZLRJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(4-chlorophenyl)benzamide

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